molecular formula C15H17N3O B3018877 N-[4-(dimethylamino)phenyl]-N'-phenylurea CAS No. 13143-07-2

N-[4-(dimethylamino)phenyl]-N'-phenylurea

Cat. No.: B3018877
CAS No.: 13143-07-2
M. Wt: 255.321
InChI Key: ZFGVFOLRSHVKRC-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-N’-phenylurea is an organic compound with the molecular formula C15H17N3O It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[4-(dimethylamino)phenyl]-N’-phenylurea can be synthesized through several methods. One common approach involves the reaction of 4-(dimethylamino)aniline with phenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of N-[4-(dimethylamino)phenyl]-N’-phenylurea may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-N’-phenylurea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[4-(dimethylamino)phenyl]-N’-phenylurea exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell signaling, enzyme activity, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-pentylphenyl)-N’-phenylurea
  • N-(4-phenoxyphenyl)-N’-phenylurea
  • N-(4-butyrylphenyl)-N’-phenylurea

Uniqueness

N-[4-(dimethylamino)phenyl]-N’-phenylurea is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-18(2)14-10-8-13(9-11-14)17-15(19)16-12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGVFOLRSHVKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13143-07-2
Record name N-(4-(DIMETHYLAMINO)PHENYL)-N'-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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